molecular formula C20H22N2O5S B2562944 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 954609-31-5

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2562944
CAS No.: 954609-31-5
M. Wt: 402.47
InChI Key: YORGXNUVOHJKTA-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has captured significant interest in the scientific community. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural components, which combine elements of benzo[d][1,3]dioxole and pyrrolidinone with a sulfonamide group, contribute to its distinctive properties and potential utility.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide has diverse applications across several scientific fields:

Chemistry

  • Organic Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.

  • Catalysis: : Its unique structure makes it a potential candidate for use in catalytic processes.

Biology

  • Biochemical Studies: : Investigated for its interactions with various biomolecules.

  • Enzyme Inhibition: : Potentially useful as an inhibitor for specific enzymes due to its sulfonamide group.

Medicine

  • Pharmaceutical Development: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Drug Design: : Utilized in the design of new drugs with improved efficacy and selectivity.

Industry

  • Material Science: : Applied in the development of new materials with specific properties.

  • Agricultural Chemicals: : Potential use as a component in the formulation of agrochemicals.

Future Directions

The future directions for research on “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide” and related compounds could include further investigation of their anticancer properties, as well as exploration of their potential applications in other areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves multi-step organic synthesis methods. A common synthetic route begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the construction of the pyrrolidinone ring. Key steps in this process often involve:

  • Formation of the benzo[d][1,3]dioxole intermediate: through reactions such as cyclization.

  • Construction of the pyrrolidinone ring: via amide coupling and cyclization reactions.

  • Incorporation of the sulfonamide group: through sulfonation reactions.

Industrial Production Methods

For industrial-scale production, optimizations are made to enhance yield and efficiency while minimizing costs and environmental impact. This may involve the use of automated synthesizers and continuous flow chemistry techniques. These methods streamline the process, allowing for large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo a variety of chemical reactions:

  • Oxidation: : The benzo[d][1,3]dioxole ring can be oxidized under specific conditions, leading to the formation of new functional groups.

  • Reduction: : Reduction reactions can be employed to modify the pyrrolidinone ring, potentially converting it into different states.

  • Substitution: : The compound can participate in substitution reactions, where functional groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

  • Oxidizing agents: : Such as potassium permanganate or chromium trioxide, are used for oxidation reactions.

  • Reducing agents: : Such as sodium borohydride or lithium aluminum hydride, are employed in reduction processes.

  • Catalysts and solvents: : Such as palladium on carbon or various organic solvents, are used to facilitate substitution reactions.

Major Products

The specific products formed from these reactions depend on the reaction conditions and the reagents used. For instance, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction and substitution reactions can lead to a wide variety of structurally diverse compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzenesulfonamide

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide

Uniqueness

What sets N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide apart from its similar compounds is its specific substitution pattern on the benzenesulfonamide group. This particular arrangement imparts unique chemical properties, such as altered binding affinity and reaction specificity, making it a valuable compound for various scientific explorations.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-13-3-4-14(2)19(7-13)28(24,25)21-10-15-8-20(23)22(11-15)16-5-6-17-18(9-16)27-12-26-17/h3-7,9,15,21H,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORGXNUVOHJKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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